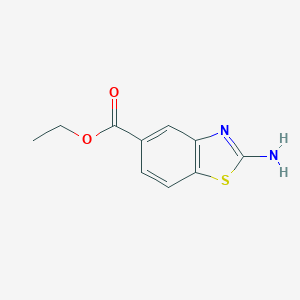

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.262 g/mol . The IUPAC name for this compound is ethyl 2-amino-1,3-benzothiazole-6-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate consists of a benzothiazole ring attached to an ethyl carboxylate group . The InChI key for this compound is IZWFFSUIWWDVNM-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-amino-1,3-benzothiazole-5-carboxylate are not available, benzothiazole derivatives are known to participate in various chemical reactions. For instance, they can undergo fusion reactions with other substrates .Physical And Chemical Properties Analysis

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is a solid compound . It has a molecular weight of 222.27 g/mol . The compound should be stored at a refrigerated temperature .Applications De Recherche Scientifique

Anticancer Activity

Benzothiazole derivatives, including Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, have shown potential as anticancer agents . For example, a study found that these compounds significantly inhibited the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .

Anti-inflammatory Agents

These compounds have also been studied for their anti-inflammatory properties . They have been found to decrease the activity of inflammatory factors IL-6 and TNF-α, which are known for their roles in immune regulation, inflammation, and cell proliferation .

Antimicrobial Activity

Benzothiazole derivatives have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Antidiabetic Agents

Research has shown that benzothiazole derivatives can have antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes.

Anticonvulsant Activity

Benzothiazole derivatives have also been studied for their anticonvulsant activities . This suggests potential applications in the treatment of conditions like epilepsy.

Antipsychotic Agents

Some studies have suggested that benzothiazole derivatives can have antipsychotic effects . This could make them useful in the treatment of various psychiatric disorders.

Diuretic Agents

Benzothiazole derivatives have been found to exhibit diuretic properties . This suggests potential applications in the treatment of conditions like hypertension and edema.

Synthesis of Fused Heterocycles

The 2-aminobenzothiazole scaffold, which is part of the structure of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, is versatile and synthetically accessible . It serves as a reactant or a reaction intermediate for affording various fused heterocycles . This makes it valuable in synthetic organic chemistry.

Safety and Hazards

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for Ethyl 2-amino-1,3-benzothiazole-5-carboxylate are not available, research into benzothiazole derivatives continues to be a promising field due to their potential biological activities . Further studies could explore the synthesis, chemical reactions, and potential applications of this compound.

Mécanisme D'action

Mode of Action

It’s hypothesized that the compound may interact with its targets through a stepwise radical mechanism . .

Biochemical Pathways

Some studies suggest that it might be involved in the synthesis of peptidoglycan, a key element for bacterial cell wall . .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is also unknown .

Result of Action

Some studies suggest potential antimicrobial activity by targeting the bacterial cell wall integrity , but more research is needed to confirm these findings and to understand the full range of effects.

Action Environment

The action, efficacy, and stability of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate can be influenced by various environmental factors. For instance, it has been suggested that the compound is sensitive to light and moisture . .

Propriétés

IUPAC Name |

ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWFFSUIWWDVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

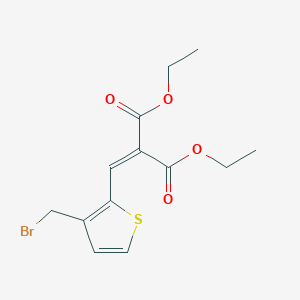

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

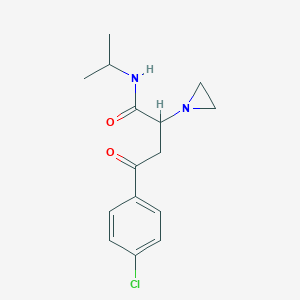

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)